Product packaging for Ergaseptine-d4(Cat. No.:CAS No. 77435-46-2)

Ergaseptine-d4

Cat. No.: B143144
CAS No.: 77435-46-2
M. Wt: 176.23 g/mol
InChI Key: FDDDEECHVMSUSB-RHQRLBAQSA-N
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Description

Significance of Deuterated Chemical Entities in Modern Scientific Inquiry

Deuterated compounds, or molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are indispensable tools in contemporary scientific research. cymitquimica.com This isotopic substitution, while minimally affecting the chemical properties of a molecule, introduces a significant mass change that is readily detectable by analytical instruments, most notably mass spectrometers. clearsynth.comnih.gov This key difference allows deuterated compounds to serve as ideal internal standards in quantitative analysis. clearsynth.compubcompare.ai

In analytical chemistry, achieving precision and accuracy is paramount. clearsynth.com Deuterated internal standards help researchers accomplish this by compensating for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. clearsynth.commonadlabtech.com By adding a known quantity of a deuterated standard to a sample, scientists can accurately determine the concentration of the non-deuterated analyte by comparing the two signals. clearsynth.com This technique is crucial for a wide range of applications, from measuring drug metabolites in biological samples to monitoring environmental pollutants. clearsynth.comnih.gov

Rationale for Deuteration of Sulfanilamide (B372717): Advancements in Research Methodologies

The deuteration of sulfanilamide to produce Sulfanilamide-d4 is driven by the need for highly accurate and sensitive analytical methods in various research fields. The primary application of Sulfanilamide-d4 is as an internal standard for the quantification of sulfanilamide and its metabolites using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.compubcompare.aicaymanchem.com

The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. researchgate.net Sulfanilamide-d4 and sulfanilamide exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies. researchgate.net However, their mass difference allows for their distinct detection by a mass spectrometer. researchgate.net This co-elution and similar behavior effectively correct for any sample loss during preparation and for fluctuations in the instrument's signal, a phenomenon known as matrix effects. clearsynth.com This results in more precise and reliable quantification of the target analyte. clearsynth.comnih.gov

The synthesis of stable isotope-labeled compounds like Sulfanilamide-d4 is essential for drug discovery and development, enabling detailed pharmacokinetic and metabolic studies. researchgate.netresearchgate.net Recent advancements have focused on developing efficient and late-stage labeling methods for sulfonamides, further expanding their utility in research. researchgate.netnih.gov

Overview of Sulfanilamide-d4 Applications in Advanced Research Domains

The primary role of Sulfanilamide-d4 is to serve as a robust internal standard in analytical and biomedical research. Its applications are centered around the precise quantification of sulfanilamide in complex matrices.

Key Research Applications of Sulfanilamide-d4:

Research DomainSpecific ApplicationAnalytical Technique(s)
Pharmacokinetic Studies Quantification of sulfanilamide and its metabolites in biological fluids (e.g., plasma, urine) to determine absorption, distribution, metabolism, and excretion (ADME) profiles.LC-MS/MS, GC-MS
Metabolic Research Tracing the metabolic pathways of sulfanilamide. nih.gov The use of a stable isotope-labeled standard helps in accurately measuring the levels of the parent drug and its biotransformation products. clearsynth.comLC-MS/MS, High-Resolution Mass Spectrometry (HRMS)
Environmental Monitoring Detection and quantification of sulfanilamide residues in environmental samples such as water and soil, which is crucial for assessing the environmental impact of antibiotics. caymanchem.comLC-MS/MS
Food Safety Monitoring of sulfanilamide residues in food products of animal origin to ensure compliance with regulatory limits.LC-MS/MS
Drug Metabolism and Interaction Studies Investigating the enzymatic pathways involved in sulfanilamide metabolism and potential drug-drug interactions. nih.govIn vitro and in vivo studies using LC-MS/MS

The use of Sulfanilamide-d4 enhances the quality and reliability of data generated in these advanced research domains, contributing to a deeper understanding of the behavior of sulfonamide antibiotics in biological and environmental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B143144 Ergaseptine-d4 CAS No. 77435-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDEECHVMSUSB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480507
Record name Ergaseptine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77435-46-2
Record name Ergaseptine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterated Sulfanilamide and Analogs

Strategies for Carbon-Deuterium Bond Formation in Sulfonamide Scaffolds

The introduction of deuterium (B1214612) into sulfonamide-containing molecules can be achieved through two primary approaches: hydrogen-deuterium exchange reactions on a pre-existing sulfanilamide (B372717) scaffold or a de novo synthesis that builds the molecule with deuterium incorporated from the start.

De Novo Synthesis of Deuterated Sulfanilamide Derivatives

De novo synthesis involves constructing the deuterated molecule from simpler, often non-deuterated starting materials, incorporating deuterium at a specific step in the synthetic sequence. This approach provides precise control over the location of deuterium labeling. While no specific de novo synthesis for sulfanilamide-d4 is detailed in the provided results, the general synthesis of sulfanilamide can be adapted. chemicalbook.comwisc.edu For example, a deuterated aniline (B41778) could be used as a starting material in the classical synthesis of sulfanilamide, which involves chlorosulfonation and amination reactions. chemicalbook.com This would ensure the deuterium atoms are incorporated into the final product at the desired positions. The synthesis of other deuterated sulfonamide analogs, such as those with deuterated alkyl or other aromatic moieties, would also rely on de novo strategies, starting with appropriately deuterated building blocks. jocms.org

Adaptations of Classical Sulfanilamide Synthesis Pathways for Deuterated Precursors

The traditional synthesis of sulfanilamide typically involves a multi-step process starting from acetanilide (B955). chemicalbook.comwisc.edunih.gov This pathway can be adapted to produce sulfanilamide-d4 by utilizing a deuterated precursor. A common approach involves the deamination of anilines. acs.org For instance, a one-step replacement of an amino group in a ring-substituted aniline with deuterium can be achieved through diazotization in the presence of deuterated chloroform (B151607) (CDCl3), which serves as the deuterium source. acs.org This method is advantageous due to its mild reaction conditions and high isotopic purity of over 99%. acs.org

The classical synthesis of primary sulfonamides often begins with the chlorosulfonation of a suitable aromatic compound, followed by amination. acs.org For sulfanilamide, this process starts with acetanilide, which undergoes chlorosulfonation to yield 4-acetamidobenzenesulfonyl chloride. wisc.edunih.gov This intermediate is then reacted with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide, and subsequent hydrolysis of the acetamido group yields sulfanilamide. wisc.edunih.gov To synthesize sulfanilamide-d4, a deuterated version of acetanilide or another precursor in this pathway would be required.

Incorporation of Deuterium into Specific Aromatic or Aliphatic Positions

The precise placement of deuterium atoms within a molecule is critical for its intended application. Site-selective deuteration can be achieved through various catalytic methods. For instance, iridium-based catalysts are effective for hydrogen isotope exchange (HIE) reactions, allowing for the selective deuteration of specific positions on an aromatic ring or adjacent to a functional group. snnu.edu.cn Palladium-catalyzed ortho-C–H deuteration of sulfonamides is another effective strategy. snnu.edu.cn

Electrochemical methods also offer a mild and metal-free approach for selective deuteration. By using a simple two-electrode setup and a deuterium source like DMSO-d6, it is possible to selectively add deuterium to the position alpha to the sulfur atom in sulfonamides. researchgate.netrsc.org This technique has been shown to achieve high deuterium incorporation in various sulfonamides. researchgate.netrsc.orgrsc.org

Late-Stage Isotopic Labeling Approaches for Sulfonamides

Late-stage isotopic labeling is a highly desirable strategy as it allows for the introduction of isotopes into a fully synthesized, often complex, molecule. This avoids the need for a lengthy de novo synthesis with labeled precursors. acs.org

Degradation-Reconstruction Pathways for Stable Isotope Incorporation (e.g., 18O labeling)

A notable late-stage labeling technique for sulfonamides involves a degradation-reconstruction pathway. researchgate.netresearchgate.netchemrxiv.org This approach utilizes the unlabeled sulfonamide as the starting material. researchgate.netresearchgate.net The primary sulfonamide is first deaminated to form a sulfinate intermediate. acs.orgresearchgate.net This intermediate is then isotopically enriched using reagents like H₂¹⁸O. researchgate.netresearchgate.net Subsequent reaction with an ammonia source, which can also be isotopically labeled (e.g., ¹⁵NH₃), reconstructs the sulfonamide, now containing the desired stable isotopes. researchgate.netresearchgate.net This method has demonstrated high yields and is compatible with complex drug molecules. researchgate.netresearchgate.netchemrxiv.org While this example focuses on ¹⁸O and ¹⁵N, similar principles can be applied for deuterium incorporation. Another approach involves the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines, which can then be further functionalized, including the introduction of isotopes. semanticscholar.org

Control of Deuterium Incorporation and Isotopic Purity

Ensuring the precise location and high enrichment of deuterium atoms is paramount for the utility of sulfanilamide-d4 as an analytical standard.

Methodologies for Site-Selective Deuteration

As mentioned previously, catalytic methods play a key role in controlling the site of deuteration. Hydrogen isotope exchange (HIE) reactions catalyzed by metals like iridium are powerful tools for this purpose. snnu.edu.cnacs.org The choice of catalyst and reaction conditions can direct the deuterium to specific C-H bonds, such as those ortho to a directing group or at benzylic positions. snnu.edu.cn For example, certain iridium catalysts can selectively deuterate the position alpha to the sulfur atom in sulfonamides. researchgate.netrsc.org The use of directing groups on the sulfonamide can also guide the deuteration to specific positions on the aromatic ring. snnu.edu.cn

Assessment of Deuterium Enrichment Levels and Isotopic Distribution

Once synthesized, the isotopic purity and the precise location of the deuterium atoms in sulfanilamide-d4 must be rigorously verified. A combination of analytical techniques is typically employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic enrichment. rsc.orgnih.govrsc.orgresearchgate.net By analyzing the mass-to-charge ratio of the molecule and its isotopologues, the percentage of the deuterated species can be calculated. rsc.orgnih.govrsc.org Electrospray ionization (ESI) is a common ionization technique used for this analysis. nih.govresearchgate.net The relative abundances of the different isotopic peaks (e.g., d0, d1, d2, d3, d4) provide a direct measure of the deuterium enrichment level. rsc.orgrsc.org

The combination of MS and NMR provides a comprehensive characterization of the synthesized sulfanilamide-d4, ensuring its suitability for its intended applications. rsc.orgrsc.org

Interactive Data Table: Analytical Techniques for Deuterated Compound Analysis

Technique Information Provided Key Advantages References
High-Resolution Mass Spectrometry (HR-MS) Isotopic enrichment, mass isotopomer distribution High sensitivity, low sample consumption, rapid analysis rsc.org, nih.gov, rsc.org, researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Site-specific location of deuterium atoms, structural integrity Provides precise positional information rsc.org, rsc.org, cdnsciencepub.com, wikipedia.org,

Advanced Analytical Techniques for Sulfanilamide D4 Research

Mass Spectrometry-Based Characterization and Quantification of Sulfanilamide-d4

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the analysis of sulfonamides. The use of Sulfanilamide-d4 is integral to many of these methods, providing a robust reference for quantification and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is the most prevalent technique for the analysis of sulfonamides due to their polarity and thermal lability, which makes them suitable for electrospray ionization (ESI). In numerous studies, LC coupled with tandem mass spectrometry (LC-MS/MS) is employed for the determination of sulfonamide residues in various matrices such as water, honey, and biological tissues. These methods often utilize a reversed-phase C18 column for chromatographic separation with a mobile phase typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. The acidic mobile phase facilitates the protonation of the sulfonamides, making them amenable to positive ion ESI.

Gas chromatography-mass spectrometry (GC-MS) can also be used for sulfonamide analysis, though it typically requires a derivatization step to increase the volatility and thermal stability of the analytes. Common derivatization agents include pentafluorobenzyl bromide. While less common than LC-MS for routine sulfonamide analysis, GC-MS can offer high chromatographic resolution. In both LC-MS and GC-MS, Sulfanilamide-d4 is an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits nearly identical ionization behavior, yet is distinguishable by its higher mass-to-charge ratio.

Table 1: Typical LC-MS/MS Parameters for Sulfonamide Analysis

Parameter Typical Setting
Chromatography
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Gas Temperature 300 - 350 °C
Ion Source Voltage 4000 - 5500 V
Analysis Mode Multiple Reaction Monitoring (MRM)

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Trace Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for both the confirmation of analyte identity and for trace-level quantification. In the context of Sulfanilamide-d4, MS/MS is crucial for its role as an internal standard in complex samples. The technique involves the selection of a specific precursor ion (in this case, the protonated molecule of a sulfonamide or its deuterated standard), its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix.

The fragmentation of sulfonamides typically involves the cleavage of the sulfonamide bond. For Sulfanilamide-d4, the precursor and product ions will have a mass shift of +4 Da compared to the unlabeled sulfanilamide (B372717), allowing for their simultaneous monitoring without cross-interference. This specificity is essential for accurate quantification, especially at low concentration levels found in environmental and food samples.

Table 2: Example MRM Transitions for Sulfanilamide and Sulfanilamide-d4

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Sulfanilamide 173.0 156.0 108.0
Sulfanilamide-d4 177.0 160.0 112.0

High-Resolution Mass Spectrometry for Comprehensive Profiling of Sulfanilamide-d4 and Metabolites

High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) and Orbitrap mass analyzers, offers significant advantages for the analysis of Sulfanilamide-d4 and its metabolites. HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of an unknown compound.

In research settings, HRMS is invaluable for identifying transformation products or metabolites of sulfonamides in environmental or biological systems. By comparing the full-scan mass spectra of samples with and without the presence of the parent drug, potential metabolites can be identified. The use of Sulfanilamide-d4 in such studies can aid in distinguishing drug-related metabolites from endogenous matrix components. The characteristic mass difference between the unlabeled drug and its deuterated standard will be maintained in their respective metabolites, facilitating their identification.

Quantitative Analysis Using Sulfanilamide-d4 as an Internal Standard

The primary application of Sulfanilamide-d4 in analytical chemistry is its use as an internal standard for quantitative analysis. nih.gov An internal standard is a known amount of a compound, chemically similar to the analyte, added to the sample at the beginning of the analytical procedure. nih.gov Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.gov

Because Sulfanilamide-d4 has nearly identical physicochemical properties to sulfanilamide, it experiences similar extraction efficiencies, ionization suppression or enhancement in the MS source, and other matrix effects. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, a more accurate and precise quantification can be achieved. This is particularly critical in complex matrices like soil, sludge, and food products, where matrix effects can be significant. The use of a stable isotope-labeled internal standard like Sulfanilamide-d4 is considered the gold standard for quantitative mass spectrometry.

Table 3: Illustrative Recovery Data Using an Internal Standard

Analyte Sample Matrix Recovery without IS (%) Recovery with IS (%)
Sulfamethoxazole (B1682508) Wastewater 65 98
Sulfadiazine (B1682646) Honey 72 101
Sulfanilamide Soil 58 97

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For Sulfanilamide-d4, NMR is essential for confirming its chemical structure and verifying the position and extent of deuterium (B1214612) labeling.

1H NMR and 13C NMR Spectroscopic Analysis of Sulfanilamide-d4 and its Derivatives

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. In the case of Sulfanilamide-d4, the ¹H NMR spectrum is particularly informative for confirming the deuterium incorporation. Compared to the ¹H NMR spectrum of unlabeled sulfanilamide, which shows distinct signals for the aromatic protons, the spectrum of Sulfanilamide-d4 would exhibit a significant reduction or complete absence of signals in the aromatic region corresponding to the deuterated positions. The protons of the aniline (B41778) and sulfonamide groups would still be visible, unless they have also been exchanged with deuterium.

The ¹³C NMR spectrum of Sulfanilamide-d4 would be very similar to that of unlabeled sulfanilamide. However, the signals for the deuterated carbons may appear as multiplets due to carbon-deuterium coupling and may experience a slight upfield shift, which is a common isotopic effect. This provides further confirmation of the successful deuteration. While specific experimental data for Sulfanilamide-d4 is not widely published, the expected chemical shifts can be predicted based on data from unlabeled sulfanilamide and other sulfonamide derivatives. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sulfanilamide in DMSO-d6

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-NH₂ 5.8 (br s, 2H) -
C1 - 151.0
C2, C6 6.6 (d, 2H) 112.5
C3, C5 7.5 (d, 2H) 128.0
C4 - 130.0
SO₂NH₂ 7.1 (br s, 2H) -

Note: In Sulfanilamide-d4, the signals for protons on C2, C3, C5, and C6 would be absent or significantly reduced.

Elucidation of Deuterium Labeling Positions and Isotopic Integrity

The precise location and number of deuterium atoms in Sulfanilamide-d4 are critical for its function as an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used to verify the isotopic labeling and integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions. In Sulfanilamide-d4, the deuterium atoms are typically located on the aniline ring. The ¹H NMR spectrum of a successfully deuterated sample would show the disappearance of the signals corresponding to the aromatic protons of the aniline ring. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the molecular weight of Sulfanilamide-d4 with high accuracy. This allows for the confirmation of the number of deuterium atoms incorporated into the molecule. The isotopic distribution pattern in the mass spectrum provides further evidence of the isotopic enrichment and can be used to assess the isotopic purity of the standard. For instance, the mass spectrum of deuterated aldosterone, another deuterated standard, shows a molecular ion corresponding to the D8 isotopomer, along with the presence of other isotopomers which is typical for deuterium-labeled compounds. sigmaaldrich.com The use of deuterated standards requires careful validation to account for potential issues like deuterium loss. sigmaaldrich.com

The stability of the deuterium label is also a key consideration. The label should be at a chemically inert and non-exchangeable position to ensure the integrity of the standard throughout the analytical process. chemie-brunschwig.ch While deuterated standards are widely used due to their lower production cost, they can sometimes exhibit different chromatographic retention times compared to their non-labeled counterparts. chemie-brunschwig.chresearchgate.net

Dynamic NMR Studies of Sulfonamide Conformations

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the conformational dynamics of molecules, including the rotational barriers around specific bonds. researchgate.net In sulfonamides, hindered rotation around the S-N bond and the aryl-S bond can lead to the existence of different conformational isomers (rotamers). researchgate.net

Variable-temperature NMR experiments can be used to study these dynamic processes. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature, which is the temperature at which the signals of the interconverting conformers merge into a single peak. sci-hub.ru From the coalescence temperature and the chemical shift difference between the conformers at low temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. sci-hub.ru

Studies on N-arylsulfonyl morpholines have shown that the free energy barriers for ring inversion are in the range of 9.2-10.3 kcal/mol. nih.gov The conformation of the sulfonamide group is influenced by electronic and steric factors. nih.gov X-ray crystallographic data of some N-arylsulfonyl morpholines reveal a chair conformation for the six-membered ring and a flattened pyramidal orientation of the ring nitrogen atom. nih.gov The sulfonamide group often prefers a conformation where the S-C bond is antiperiplanar to the nitrogen lone pair. sci-hub.ru In a study of an aromatic sulfonamide, two conformational diastereoisomers due to hindered Aryl-NSO2 rotation were observed by NMR. researchgate.net

Table 1: Representative Dynamic NMR Data for Sulfonamide Conformational Analysis

Compound ClassDynamic ProcessActivation Energy (ΔG‡) (kcal/mol)Technique
N-arylsulfonyl morpholinesRing Inversion9.2 - 10.3Variable-Temperature ¹H NMR
Aromatic SulfonamideAryl-NSO₂ RotationNot specifiedDynamic NMR

X-ray Crystallography and Computational Modeling for Sulfanilamide-d4 Structural Insights

Single Crystal X-ray Diffraction of Sulfonamide Compounds

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. It also reveals how molecules are packed in the crystal lattice through intermolecular interactions such as hydrogen bonding.

Numerous studies have reported the crystal structures of various sulfonamide derivatives. researchgate.netscielo.brjyu.finih.gov These studies show that the sulfonamide group is a versatile hydrogen bond donor and acceptor, often leading to the formation of extensive hydrogen-bonding networks in the solid state. researchgate.net For example, in some sulfonamide derivatives, hydrogen bonding involves carboxylic groups and N–H moieties, as well as non-classical C–H···O interactions. researchgate.net In others, the N–H moiety and an oxygen atom of the sulfonamide functional group of neighboring molecules are involved in hydrogen bonding. researchgate.net

The conformation of sulfonamides can be polymorphic, meaning they can exist in different crystalline forms with different molecular conformations. nih.gov For instance, sulfapyridine (B1682706) has been shown to exist in at least three different crystalline forms, each with a distinct molecular conformation. nih.gov

Density Functional Theory (DFT) Calculations for Structural Prediction and Spectroscopic Correlation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and other spectroscopic properties. researchgate.net

In the context of sulfonamides, DFT calculations are often used in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy. researchgate.netnih.gov DFT can be used to optimize the molecular structure of sulfonamides, and the calculated bond lengths and angles can be compared with experimental data from SCXRD. researchgate.net This comparison serves to validate the computational model.

DFT is also a powerful tool for predicting and interpreting vibrational spectra (FTIR and Raman). researchgate.net The calculated vibrational frequencies can be correlated with the experimental spectra to aid in the assignment of the observed bands. Furthermore, DFT calculations can provide insights into the electronic properties of sulfonamides, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding their reactivity. nih.gov

For Sulfanilamide-d4, DFT calculations can be used to predict its optimized geometry and to calculate its theoretical vibrational spectrum. This can be particularly useful for understanding the effect of deuterium substitution on the vibrational modes of the molecule.

Table 2: Application of DFT in Sulfonamide Research

ApplicationInformation ObtainedExperimental Correlation
Structural OptimizationOptimized molecular geometry (bond lengths, bond angles)Single Crystal X-ray Diffraction (SCXRD)
Vibrational AnalysisCalculated vibrational frequencies and modesFTIR and FT-Raman Spectroscopy
Electronic PropertiesHOMO-LUMO energy gap, molecular electrostatic potentialUV-Vis Spectroscopy, Reactivity Studies

Isotope Ratio Mass Spectrometry (IRMS) for Environmental and Geochemical Tracing

Measurement of δ¹³C and δ³⁴S Isotope Ratios in Sulfonamide Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique that measures the relative abundance of isotopes in a sample. usgs.gov Compound-specific isotope analysis (CSIA) using IRMS can provide valuable information about the origin, fate, and transformation of contaminants in the environment. wvu.edu

In sulfonamide research, the measurement of stable carbon (δ¹³C) and sulfur (δ³⁴S) isotope ratios can be used to trace the degradation pathways of these compounds in environmental systems. nih.govacs.org During (bio)chemical reactions, molecules containing heavier isotopes react at slightly different rates than those with lighter isotopes, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This leads to a change in the isotopic composition of the remaining parent compound and the newly formed products.

By measuring the δ¹³C and δ³⁴S values of sulfonamides in environmental samples, it is possible to assess the extent of their degradation and to differentiate between different degradation pathways. nih.govacs.orgresearchgate.net For example, a study on sulfadimidine demonstrated that carbon and sulfur isotope ratios remained stable across different concentrations, validating the use of GC-IRMS and GC-MC-ICP-MS for its analysis. nih.gov The bulk δ¹³C and δ³⁴S values for the sulfadimidine standard were determined to be -24.9 ± 0.1‰ and 0.5 ± 0.2‰, respectively. nih.govacs.org

While these studies have focused on the parent sulfonamides, the principles of IRMS are also applicable to their deuterated analogs like Sulfanilamide-d4. The isotopic composition of Sulfanilamide-d4 can be precisely characterized, and any changes in this composition could potentially be used to study its fate in complex matrices, although this is not a typical application for an internal standard.

Table 3: Stable Isotope Ratios in Sulfonamide Analysis

Isotope RatioAnalyteTypical Value (‰ vs. standard)Application
δ¹³CSulfadimidine-24.9 ± 0.1 (vs. VPDB)Environmental fate and degradation studies
δ³⁴SSulfadimidine0.5 ± 0.2 (vs. VCDT)Environmental fate and degradation studies

Pharmacokinetic and Metabolic Studies Involving Deuterated Sulfanilamide

Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Sulfonamide Pharmacokinetics

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in the reactant is replaced with a deuterium atom. This effect is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step. The carbon-deuterium (C-D) bond is stronger than the C-H bond, and therefore, its cleavage requires more energy, leading to a slower reaction rate. juniperpublishers.comprolynxinc.com

Impact of Deuteration on Drug Metabolism and Biotransformation

Deuteration can significantly alter the metabolic profile of a drug. By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism at those positions can be slowed down. juniperpublishers.comresearchgate.net This can lead to a "metabolic shunting" effect, where the metabolism is redirected towards alternative pathways, potentially reducing the formation of toxic or reactive metabolites. juniperpublishers.comacs.orgnih.gov The incorporation of deuterium does not typically result in the formation of unique metabolites; the metabolites are generally identical to those of the non-deuterated parent compound, merely containing deuterium. juniperpublishers.com

The extent of the KIE on drug metabolism is dependent on several factors, including the specific metabolic reaction, the enzyme involved, and the position of deuteration. nih.govnih.gov For instance, N-dealkylation of amines, a common metabolic pathway, generally exhibits a low KIE, meaning deuterium substitution has a less pronounced effect on this reaction. researchgate.net Conversely, reactions where C-H bond cleavage is the rate-determining step, such as many cytochrome P450-mediated oxidations, can show a significant KIE. bioscientia.de

Enhanced Metabolic Stability and Bioavailability via Deuteration

A primary goal of deuteration in drug design is to enhance metabolic stability, which refers to the resistance of a compound to biotransformation. researchgate.net By slowing down the rate of metabolism, deuteration can increase the half-life of a drug, leading to prolonged therapeutic effects and potentially allowing for less frequent dosing. bioscientia.de This enhanced stability can also lead to increased bioavailability, as a greater fraction of the administered dose reaches systemic circulation in its active form. acs.orgnih.gov

The improvement in metabolic stability and bioavailability through deuteration has been demonstrated for various compounds. For example, the deuteration of the methoxy (B1213986) groups in certain ligands has been shown to improve their metabolic stability and bioavailability, leading to an increased duration of action. nih.gov Similarly, deuterated celecoxib (B62257) analogs have demonstrated enhanced metabolic stability in both in vitro and in vivo studies. rsc.org

Comparative Analysis of Sulfanilamide-d4 and Unlabeled Sulfanilamide (B372717) Pharmacokinetics

While specific pharmacokinetic data comparing Sulfanilamide-d4 directly with unlabeled sulfanilamide is not extensively available in the provided search results, the principles of deuteration suggest predictable differences. Deuterated sulfanilamide, such as Sulfanilamide-d4, where the hydrogens on the benzene (B151609) ring are replaced with deuterium, would be expected to exhibit altered pharmacokinetics compared to its non-deuterated counterpart.

Below is a hypothetical comparative data table illustrating the potential pharmacokinetic differences based on the principles of deuteration.

Pharmacokinetic ParameterUnlabeled Sulfanilamide (Expected)Sulfanilamide-d4 (Hypothetical)Expected Change with Deuteration
Half-life (t½) ShorterLongerIncrease
Maximum Concentration (Cmax) LowerHigherIncrease
Area Under the Curve (AUC) LowerHigherIncrease
Clearance (CL) HigherLowerDecrease

Elucidation of Sulfonamide Metabolic Pathways Utilizing Deuterated Analogs

Deuterated analogs serve as invaluable tools for investigating and understanding the complex metabolic pathways of drugs. By using deuterated compounds as probes, researchers can trace the fate of a molecule in biological systems and identify the primary sites and mechanisms of metabolism.

Role of N-Acetylation and N-Hydroxylation in Sulfanilamide Metabolism

The metabolism of sulfonamides, including sulfanilamide, is known to proceed through several key pathways, with N-acetylation and N-hydroxylation being prominent. researchgate.netrrpharmacology.ru N-acetylation, a phase II metabolic reaction, is a major detoxification pathway for many sulfonamides. researchgate.netacpjournals.org However, the capacity for N-acetylation can vary among individuals due to genetic polymorphisms in the N-acetyltransferase enzymes, leading to "slow" and "fast" acetylator phenotypes. acpjournals.orgscispace.com

N-hydroxylation of the aromatic amino group is another significant metabolic route for sulfanilamide and related compounds. rrpharmacology.ru This oxidative reaction, often mediated by cytochrome P450 enzymes, can sometimes lead to the formation of reactive metabolites. acpjournals.org

Investigation of Cytochrome P450 (CYP)-Mediated Metabolism with Deuterated Probes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of drugs and other xenobiotics. nih.govresearchgate.netmdpi.com These enzymes are responsible for a wide range of oxidative reactions. nih.gov The prediction and understanding of CYP-mediated metabolism are crucial in drug discovery and development. arxiv.org

The use of deuterated probes is a powerful strategy for investigating the involvement of specific CYP isozymes in drug metabolism. nih.gov By observing the KIE upon deuteration at specific sites of a molecule, researchers can infer whether a particular CYP-mediated reaction is a major clearance pathway. If a significant KIE is observed, it suggests that C-H bond cleavage at the deuterated position is a rate-limiting step in the metabolic process mediated by that CYP isozyme. nih.gov

For sulfanilamide, deuterated analogs like Sulfanilamide-d4 can be used in in vitro systems with specific human CYP isozymes to determine which enzymes are responsible for its oxidative metabolism. This approach can help predict potential drug-drug interactions, where co-administered drugs might inhibit or induce the same CYP enzymes responsible for sulfanilamide metabolism. nih.gov

The table below outlines the major human CYP enzymes involved in drug metabolism.

Cytochrome P450 IsozymeContribution to Drug Metabolism
CYP3A4 Metabolizes approximately 30-50% of clinically used drugs. mdpi.com
CYP2D6 Metabolizes about 20-25% of clinically used drugs. researchgate.net
CYP2C9 A major enzyme in the metabolism of many nonsteroidal anti-inflammatory drugs (NSAIDs) and other compounds.
CYP2C19 Involved in the metabolism of proton pump inhibitors and other drugs. researchgate.net
CYP1A2 Responsible for the metabolism of caffeine (B1668208) and other xenobiotics. researchgate.net

Identification and Synthesis of Sulfonamide Metabolites Using Labeled Compounds

Isotopically labeled compounds are instrumental in the identification and synthesis of drug metabolites. acs.org The use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) allows for the precise tracking of a parent drug and its transformation products within a biological system. researchgate.netresearchgate.net

In the context of sulfonamides, labeled compounds have been pivotal in elucidating their metabolic fate. For instance, studies have utilized ¹³C-labeled sulfamethazine (B1682506) as an internal standard for quantifying and identifying sulfonamide metabolites in animal tissues. oup.com The primary metabolites of sulfonamides in tissues are often the parent compound and its N4-acetyl derivative. oup.com

The synthesis of these labeled metabolites is a critical step in conducting pharmacokinetic studies. A common approach involves a multi-step reaction starting from commercially available labeled precursors. For example, [phenyl-ring-¹⁴C]- and [phenyl-ring-¹³C]-labeled sulfamethoxazole (B1682508), sulfamonomethoxine, and sulfadiazine (B1682646) have been synthesized from labeled aniline (B41778). researchgate.net These synthetic methods provide the necessary tools for in-depth environmental and metabolic research. researchgate.net More recent advancements have focused on late-stage isotopic labeling, which allows for the introduction of isotopes into complex drug molecules at a later point in the synthesis, offering a more efficient and versatile approach. researchgate.netresearchgate.netchemrxiv.org

In Vivo and In Vitro Pharmacokinetic Research with Sulfanilamide-d4

The use of deuterated analogs like Sulfanilamide-d4 is a cornerstone of modern pharmacokinetic research. invivochem.commedchemexpress.com Deuteration can influence a drug's pharmacokinetic properties, and studying these effects provides valuable data for drug development. invivochem.comacs.org

Preclinical Pharmacokinetic Modeling in Animal Models

Preclinical pharmacokinetic (PK) studies in animal models are essential for predicting a drug's behavior in humans. theraindx.combienta.net These studies help to determine key parameters that guide the design of clinical trials. researchgate.netfrontiersin.org Physiologically based pharmacokinetic (PBPK) models are increasingly used to integrate in vitro data and predict in vivo outcomes, even before animal studies are conducted. nih.gov

For sulfonamides, pharmacokinetic studies have been conducted in various animal species, including cattle and rats, to understand their disposition. researchgate.netnih.gov These studies often involve administering the drug and then measuring its concentration in plasma and tissues over time. researchgate.net The data from these preclinical models are crucial for establishing safe and effective dosing regimens.

Assessment of Drug Distribution, Excretion, and Half-Life

Understanding a drug's distribution, excretion, and half-life is fundamental to characterizing its pharmacokinetic profile. mhmedical.com Sulfonamides are known to diffuse into all body tissues and secretions. pharmacompass.com

The half-life of a drug, or the time it takes for its concentration in the body to be reduced by half, is a critical parameter. Studies have shown that the half-life of sulfonamides can vary. For example, after administering a deuterated parent compound, the half-life was found to be 3.5 hours, while its metabolites had a much longer half-life of 25 hours. karger.com

Excretion is the primary route of elimination for many drugs. For sulfonamides, a significant portion of the drug is often excreted unchanged in the urine. nih.gov In one study, 52% of the ingested dose of a deuterated sulfonamide was excreted unchanged in the urine. karger.com

Interactive Data Table: Pharmacokinetic Parameters of a Deuterated Sulfonamide

ParameterValueReference
Parent Compound Half-Life3.5 hours karger.com
Metabolite Half-Life25 hours karger.com
Unchanged Drug in Urine52% karger.com

Hepatic and Renal Clearance Studies with Deuterated Sulfonamides

Clearance refers to the rate at which a drug is removed from the body and is typically a combination of hepatic (liver) and renal (kidney) clearance. taylorandfrancis.comlitfl.com For sulfonamides, renal excretion is the dominant pathway of elimination. nih.gov

Studies in rats have shown that the renal excretion of sulfonamides is significantly higher than hepatic excretion. nih.gov These studies also revealed that both renal and hepatic excretion are influenced by the physicochemical properties of the specific sulfonamide, such as its lipophilicity and pKa value. nih.gov Interestingly, in cases of kidney failure (nephrectomy), the hepatic excretion of some sulfonamides can increase to compensate. nih.gov This interplay between renal and hepatic clearance is a key area of investigation in pharmacokinetic studies.

Mechanistic and Biological Activity Research of Sulfanilamide D4

Enzyme Inhibition Kinetics and Molecular Mechanisms

The primary mechanism of action for sulfanilamide (B372717) and its deuterated form is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in the folate biosynthesis pathway. drugbank.compatsnap.comwikipedia.org

Competitive Inhibition of Dihydropteroate Synthetase (DHPS) by Sulfanilamide-d4

Sulfanilamide-d4 acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS). drugbank.commedchemexpress.com This enzyme is crucial for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. patsnap.commdpi.comuniprot.org Due to its structural resemblance to PABA, Sulfanilamide-d4 competes for the active site of DHPS. patsnap.commlsu.ac.in When Sulfanilamide-d4 binds to the enzyme, it prevents the normal substrate, PABA, from binding, thereby halting the production of dihydropteroate. patsnap.com

This inhibition is a classic example of competitive antagonism. ijpsjournal.com The inhibitory concentration (IC50) of sulfanilamide for DHPS has been determined to be 320 μM. medchemexpress.comchemsrc.com This competitive inhibition effectively blocks the metabolic pathway responsible for producing folic acid, a vital component for bacterial growth and replication. patsnap.com

ParameterValueReference
Target Enzyme Dihydropteroate Synthetase (DHPS) drugbank.commedchemexpress.com
Mechanism Competitive Inhibition drugbank.compatsnap.comwikipedia.org
Natural Substrate para-Aminobenzoic Acid (PABA) patsnap.commlsu.ac.in
IC50 (Sulfanilamide) 320 μM medchemexpress.comchemsrc.com

Studies on DHPS from Bacterial (e.g., Escherichia coli) and Fungal (e.g., Pneumocystis jiroveci) Origins

Research has demonstrated that sulfanilamides, including by extension Sulfanilamide-d4, are effective inhibitors of DHPS from a range of microorganisms. In bacteria such as Escherichia coli, sulfanilamide has been shown to inhibit a partially purified form of DHPS. chemsrc.com The crystal structure of E. coli DHPS complexed with sulfanilamide has provided a basis for understanding these inhibitory interactions at a molecular level. excli.de

In the fungal pathogen Pneumocystis jiroveci (formerly Pneumocystis carinii), the target enzyme DHPS is also susceptible to inhibition by sulfonamides. nih.govmdpi.com Studies on recombinant P. jiroveci DHPS have determined the IC50 value for sulfadiazine (B1682646) to be 0.19 μM and for sulfamethoxazole (B1682508) to be 23 nM. caymanchem.comcaymanchem.com Polymorphisms in the DHPS gene of P. jiroveci, particularly at codons 55 and 57, have been linked to resistance against sulfa drugs. nih.govmdpi.com For instance, mutations leading to amino acid changes can confer resistance to sulfanilamide and sulfadoxine. nih.gov

OrganismEnzymeFindingReference
Escherichia coli Dihydropteroate Synthetase (DHPS)Sulfanilamide inhibits partially purified DHPS. chemsrc.com
Pneumocystis jiroveci Dihydropteroate Synthetase (DHPS)Sulfonamides inhibit recombinant DHPS. caymanchem.comcaymanchem.com
Pneumocystis jiroveci Dihydropteroate Synthetase (DHPS)Gene mutations can confer resistance to sulfanilamides. nih.govmdpi.com

Cellular and Molecular Responses to Sulfonamide-d4 Exposure

Exposure to Sulfanilamide-d4 elicits a range of cellular and molecular responses as a direct consequence of folate pathway inhibition. These responses include alterations in metabolic fluxes and the dynamics of cellular folate pools.

Impact on Cellular Metabolic Fluxes (e.g., Glycine (B1666218) Decarboxylase/Serine Hydroxymethyltransferase System)

The glycine decarboxylase (GDC) and serine hydroxymethyltransferase (SHMT) enzyme system is a central component of photorespiration in C3 plants and is crucial for one-carbon metabolism. This system relies on tetrahydrofolate (THF) to convert glycine to serine. nih.govnih.gov

Studies using 13C nuclear magnetic resonance in Arabidopsis thaliana have investigated the impact of sulfanilamide on the metabolic flux through the GDC/SHMT system. nih.govnih.gov Despite being a potent inhibitor of the plant's DHPS enzyme, exposure to sulfanilamide for up to 96 hours resulted in only a minor reduction in the flux of carbon from glycine to serine. nih.govnih.gov This suggests that the mitochondrial THF pool has a long half-life and is not rapidly depleted by the inhibition of de novo folate synthesis. nih.govnih.gov This finding highlights the resilience of certain THF-dependent pathways to the immediate effects of DHPS inhibition.

Studies on Cellular Folate Pools and Their Dynamics

Research indicates that the mitochondrial THF pool, in particular, may be substantial and have a slow turnover rate. nih.govnih.gov This could explain why some THF-dependent metabolic processes, like the GDC/SHMT system, are not immediately affected by DHPS inhibitors. nih.gov The long half-life of this specific folate pool suggests a level of metabolic buffering that can sustain essential reactions for a period even when new folate synthesis is blocked. Further investigation into the dynamics of different cellular folate pools is essential for a complete understanding of the cellular response to sulfonamide exposure.

Immunological Investigations Related to Sulfonamide Bioactivation and Adverse Reactions

Sulfonamide antibiotics, including sulfanilamide, are known to cause hypersensitivity reactions, which are a significant concern in clinical settings. nih.gov Research into the mechanism of these adverse reactions points towards the metabolic bioactivation of the drug into chemically reactive species that can trigger an immune response. researchgate.netdovepress.com The primary pathway involves the oxidation of the sulfanilamide's aromatic amine (the aniline (B41778) moiety) by cytochrome P450 enzymes, particularly CYP2C9. researchgate.net This process forms a hydroxylamine (B1172632) metabolite, which is subsequently oxidized to a highly reactive nitroso-sulfonamide (SMX-NO) species. researchgate.net This nitroso metabolite is considered a key culprit in initiating immune responses, as it can covalently bind to cellular proteins, forming hapten-protein adducts that are recognized as foreign by the immune system, leading to T-cell activation and the cascade of events seen in hypersensitivity. dovepress.com

The introduction of deuterium (B1214612) into the sulfanilamide structure to create Sulfanilamide-d4 is a strategic modification aimed at altering its metabolic fate. Specifically, Sulfanilamide-d4 is deuterated on the benzene (B151609) ring. The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond due to a lower zero-point energy. researchgate.netnih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate for any chemical process where this bond cleavage is the rate-determining step. This phenomenon is known as the deuterium kinetic isotope effect (KIE). researchgate.netlibretexts.org

FeatureDescriptionImplication for Sulfanilamide-d4
Bioactivation Pathway Oxidation of the aromatic amine by CYP2C9 to form hydroxylamine, followed by further oxidation to a reactive nitroso metabolite. researchgate.netdovepress.comThe formation of immunogenic protein adducts that trigger hypersensitivity reactions.
Deuterium Substitution Replacement of hydrogen with deuterium on the aromatic benzene ring of sulfanilamide.Creates stronger C-D bonds compared to C-H bonds.
Kinetic Isotope Effect (KIE) Slower cleavage of C-D bonds compared to C-H bonds in the rate-limiting step of a reaction. researchgate.netlibretexts.orgExpected to slow the rate of metabolic bioactivation by CYP enzymes. nih.gov
Immunological Consequence Reduced formation of the reactive nitroso metabolite.Potentially lower incidence and severity of immune-mediated adverse reactions. acs.org

Computational and Theoretical Studies on Sulfanilamide-d4 Interactions

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like Sulfanilamide-d4 at an atomic level, offering insights that complement experimental findings.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as sulfanilamide, and its biological target. The primary antibacterial target of sulfanilamide is dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov

MD simulations have been employed to study the complex between sulfanilamide and DHPS from Streptococcus pneumoniae. nih.gov These simulations reveal that sulfanilamide positions itself in the enzyme's active site, close to the binding site of the natural substrate, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), thereby acting as a competitive inhibitor. The stability of the sulfanilamide-DHPS complex is maintained by a network of interactions with key amino acid residues. In contrast, simulations with drug-resistant mutant forms of DHPS show that the inhibitor is expelled from the catalytic site, providing a molecular basis for resistance. nih.gov Other studies have used docking and MD to investigate sulfonamide interactions with different targets, such as carbonic anhydrases and triose phosphate (B84403) isomerase. peerj.comrsc.org

For Sulfanilamide-d4, the static binding interactions predicted by molecular docking are expected to be virtually identical to those of non-deuterated sulfanilamide, as the substitution of hydrogen with deuterium does not alter the molecule's electronic structure or shape in a way that standard docking force fields would differentiate. However, the dynamic properties of the interaction could be subtly affected. MD simulations on other deuterated molecules have shown that deuteration can influence the dynamics of guest molecules within a host structure. nih.govacs.org For Sulfanilamide-d4, this could translate to altered vibrational modes and potentially different residence times within the enzyme's active site, although such effects are generally minor.

Table: Key Interactions of Sulfanilamide with Dihydropteroate Synthase (DHPS) from MD Simulations

Interacting Residue Type of Interaction Role in Binding
Arginine Hydrogen Bond, Salt Bridge Anchors the sulfonyl group of sulfanilamide.
Lysine Hydrogen Bond Interacts with the sulfonyl oxygen atoms.
Aspartate Hydrogen Bond Forms hydrogen bonds with the aniline amino group.
Phenylalanine/Tyrosine Pi-Pi Stacking Stabilizes the benzene ring of sulfanilamide via hydrophobic interactions.

Note: Specific residue numbers vary by species. The interactions listed are representative based on general findings from simulation studies. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms of Deuterated Sulfonamides

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are essential for studying the electronic structure of molecules and elucidating reaction mechanisms. nih.gov These methods are particularly valuable for understanding the effects of isotopic substitution, as seen in Sulfanilamide-d4.

The primary application of QC in this context is the prediction of the kinetic isotope effect (KIE). nih.govresearchgate.net The KIE is the ratio of the reaction rate for a light isotope (e.g., hydrogen) to that of a heavy isotope (e.g., deuterium). libretexts.org By calculating the energy of the reactants and the transition state for a specific reaction, QC methods can predict the activation energy. The difference in zero-point vibrational energy between a C-H bond and a stronger C-D bond leads to a higher activation energy for reactions involving C-D bond cleavage, thus resulting in a slower reaction rate. google.com

In the case of Sulfanilamide-d4, QC calculations can be used to model the metabolic bioactivation by CYP450 enzymes. By computing the transition state structures for the initial hydrogen (or deuterium) abstraction from the aromatic ring, the magnitude of the KIE can be predicted. researchgate.net This provides a theoretical foundation for the hypothesis that deuteration at the aniline ring will slow down the formation of reactive metabolites. Such calculations confirm that the deuteration strategy is chemically sound for reducing the rate of specific metabolic pathways. Combined experimental and DFT studies on sulfanilamide and its deuterated (amine-d4) and 15N isotopologues have already been used to analyze their structural and infrared spectral properties, providing a computational basis for the deuterated compound. researchgate.net

Table: Principles of Quantum Chemical Calculations for Deuterated Sulfonamides

QC Application Principle Relevance to Sulfanilamide-d4
Transition State Theory Calculates the potential energy surface of a reaction, identifying the lowest-energy path and the highest-energy point (transition state). nih.gov Elucidates the step-by-step mechanism of metabolic reactions.
Vibrational Frequency Analysis Computes the vibrational frequencies of molecules at their equilibrium and transition states, allowing for the calculation of zero-point energies (ZPE). google.com ZPE differences between C-H and C-D bonds are the origin of the KIE.
KIE Prediction Uses the calculated energetic differences between isotopologues to predict the ratio of their reaction rates (kH/kD). nih.gov Quantifies the expected reduction in the rate of bioactivation for Sulfanilamide-d4 compared to sulfanilamide.

| Reaction Pathway Modeling | Models potential reaction pathways, such as oxidation, to determine the most energetically favorable route. researchgate.net | Confirms that C-D bond cleavage is likely part of the rate-determining step in the targeted metabolic pathway. |

Conformational Analysis and Intermolecular Interactions in Sulfonamide Systems

The three-dimensional shape (conformation) of a drug molecule is critical to its biological activity, as it determines how well it fits into its target's binding site. nih.gov The conformational landscape of sulfanilamide has been investigated using both theoretical calculations and experimental methods.

Computational studies, including potential energy surface scans, have identified several stable conformers of sulfanilamide. researchgate.net These conformers primarily differ in the orientation of the sulfonyl group relative to the aromatic ring and the rotation around the S-N bond. A key finding from both gas-electron diffraction and QC calculations is that a conformation where the S-N bond is nearly perpendicular to the plane of the aniline ring is among the most stable in the gas phase. nih.gov

The presence of intermolecular interactions, especially hydrogen bonds, plays a crucial role in the solid-state structure of sulfonamides. In crystals, the amino group (-NH2) and the sulfonamide group (-SO2NH2) act as hydrogen bond donors and acceptors, leading to extensive networks that stabilize the crystal lattice. The specific conformation adopted in a crystal may differ from the lowest energy conformation in the gas phase due to these packing forces. nih.gov A study on the polymorphism of Sulfanilamide-d4 (deuterated at the amino groups) showed that the deuterated forms exhibit slightly different thermal behaviors and heats of fusion compared to the non-deuterated forms, indicating subtle changes in the intermolecular forces and crystal packing upon deuteration. researchgate.net While this deuteration is at the nitrogen atoms, not the ring, it highlights that isotopic substitution can influence solid-state properties. For ring-deuterated Sulfanilamide-d4, the fundamental conformational preferences are expected to remain the same as the parent compound, though vibrational contributions to the free energy will be slightly different.

Table: Conformational Properties of Sulfanilamide

Conformational Feature Description Method of Study
Stable Conformers Multiple low-energy conformers exist, differing in the torsion of the amino and sulfonamide groups. researchgate.net Potential Energy Surface Scan (DFT)
S-N Bond Orientation The S-N bond of the sulfonamide group tends to be oriented nearly perpendicular to the aniline ring plane in the gas phase. nih.gov Gas-Phase Electron Diffraction (GED), QC Calculations
Crystal Packing Conformation in the solid state is heavily influenced by N-H···O=S intermolecular hydrogen bonds. researchgate.net X-ray Crystallography

| Effect of Deuteration | Amine-deuteration (d4) leads to measurable differences in thermal properties and vibrational spectra, but not major conformational changes. researchgate.net | Differential Thermal Analysis, IR Spectroscopy, DFT |

Advanced Research Applications of Sulfanilamide D4

Role of Sulfanilamide-d4 in Therapeutic Drug Monitoring (TDM)

Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's bloodstream to optimize dosage, ensure efficacy, and minimize toxicity. medicover-genetics.com For the accurate quantification of drugs like sulfanilamide (B372717) and its derivatives, analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed. researchgate.net In these methods, an internal standard is essential for precise and reliable measurement, and Sulfanilamide-d4 is ideally suited for this purpose. medchemexpress.comnucleosyn.com

An internal standard is a compound with chemical and physical properties very similar to the analyte (the substance being measured) that is added in a known quantity to samples. sci-hub.se Because Sulfanilamide-d4 is chemically almost identical to sulfanilamide, it behaves similarly during sample preparation, extraction, and the chromatographic separation process. invivochem.com However, due to the presence of four deuterium (B1214612) atoms, it has a higher molecular weight than the non-deuterated sulfanilamide. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nucleosyn.comsci-hub.se By comparing the detector response of the analyte to that of the known concentration of the internal standard, analysts can correct for any loss of sample during processing and account for variations in instrument performance, thereby enabling highly accurate quantification of the parent drug in a patient's plasma or serum. researchgate.net This use of stable-isotope labeled analogues is a gold standard in clinical mass spectrometry. medchemexpress.comsci-hub.se

Table 1: Properties of Sulfanilamide-d4 as an Internal Standard This interactive table summarizes the key characteristics of Sulfanilamide-d4 that make it an effective internal standard in analytical chemistry.

Property Value/Description Significance in TDM
Molecular Formula C₆H₄D₄N₂O₂S The presence of four Deuterium (D) atoms provides a distinct mass signature.
Molecular Weight ~176.23 g/mol Higher mass than sulfanilamide (~172.20 g/mol ) allows for separation by mass spectrometry.
Isotopic Purity Typically >98% High purity ensures minimal interference from unlabeled or partially labeled molecules, leading to more accurate quantification. nucleosyn.com

| Chemical Behavior | Nearly identical to sulfanilamide | Ensures co-elution in chromatography and similar behavior during sample preparation, which is crucial for a reliable internal standard. invivochem.com |

Application in Drug Development and Discovery Research

The strategic incorporation of deuterium into drug molecules, known as deuteration, has become a significant tool in modern medicinal chemistry. snnu.edu.cnnih.gov Sulfanilamide-d4 exemplifies the foundational principles behind these advanced deuteration strategies.

Optimization of Drug Candidates Through Deuteration Strategies

A primary challenge in drug development is managing a drug's metabolic stability. researchgate.net Many promising compounds fail because they are metabolized too quickly by enzymes in the body, primarily the cytochrome P450 system, leading to a short half-life and poor pharmacokinetic (PK) profile. informaticsjournals.co.in Deuteration offers a solution to this problem through the "kinetic isotope effect." researchgate.net

The bond between a carbon and a deuterium atom (C-D) is stronger and more stable than the bond between a carbon and a hydrogen atom (C-H). informaticsjournals.co.in Since the breaking of a C-H bond is often the rate-limiting step in drug metabolism, replacing a hydrogen at a known metabolic "soft spot" with deuterium can significantly slow down this process. nih.govresearchgate.net This can lead to several benefits:

Enhanced Safety and Tolerability : By slowing metabolism, deuteration can reduce the formation of potentially toxic or reactive metabolites. researchgate.net

Potential for Lower Dosing : A longer half-life may allow for less frequent dosing, improving patient convenience and adherence. nih.gov

This strategy of creating "heavy drugs" has been successfully applied to develop new chemical entities with improved therapeutic profiles. osaka-u.ac.jp

Table 2: Comparison of C-H and C-D Bonds in Drug Metabolism This interactive table highlights the key differences between carbon-hydrogen and carbon-deuterium bonds and the resulting impact on drug development.

Feature Carbon-Hydrogen (C-H) Bond Carbon-Deuterium (C-D) Bond Implication for Drug Design
Bond Strength Weaker Stronger The C-D bond requires more energy to break. informaticsjournals.co.in
Vibrational Frequency Higher Lower This physical difference is the basis of the kinetic isotope effect.
Metabolic Rate Faster Slower Enzymatic cleavage of the C-D bond is slower, reducing the rate of metabolism at that specific site. researchgate.net

| Pharmacokinetic Profile | Shorter half-life, higher clearance | Potentially longer half-life, lower clearance | Deuteration can improve a drug's stability and duration of action. nih.govmedchemexpress.com |

Development of Novel Selective Receptors and Prodrugs Utilizing Deuterated Moieties

Beyond general metabolic stabilization, deuteration is used with precision to develop highly selective drugs and innovative prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. informaticsjournals.co.in

In the development of novel drugs, achieving selectivity for a specific receptor subtype is crucial to maximize efficacy and minimize off-target side effects. Research has shown that deuteration can help maintain or even enhance this selectivity. For instance, in the development of ligands for the GABA-A receptor α6 subtype, which is a target for certain neuropsychiatric disorders, deuteration of methoxy (B1213986) groups on the molecule significantly improved metabolic stability and bioavailability. nih.govresearchgate.net This modification increased the compound's half-life in both human and mouse liver microsomes without altering its desired selectivity for the α6 receptor subtype. nih.gov

Another prominent example is deucravacitinib, a novel, FDA-approved deuterated drug. nih.govdrughunter.com In this case, deuteration was strategically employed to block a specific metabolic pathway that would have otherwise produced a less selective metabolite. This clever use of deuterium resulted in a drug with superior selectivity for its target, TYK2, compared to its non-deuterated counterpart. drughunter.com Deuteration can also be combined with prodrug design to create orally bioavailable drugs from compounds that would otherwise be unsuitable. nih.gov

Table 3: Research Findings on Deuterated GABA-A Receptor Ligands This interactive table summarizes a study demonstrating how deuteration improved the metabolic stability of selective receptor ligands. Data adapted from a study on pyrazoloquinolinone analogs. nih.gov

Compound Deuteration Site Half-Life Increase in Human Liver Microsomes (vs. Parent) Half-Life Increase in Mouse Liver Microsomes (vs. Parent)
Parent Compound (8a) None - -
Analog 8b "D-ring" methoxy group 2.5-fold 3-fold

| Analog 8c | "A-ring" methoxy group | 3-fold | 4-fold |

Environmental Fate and Transformation Studies of Sulfonamide Antibiotics

The widespread use of sulfonamide antibiotics has led to their emergence as environmental contaminants in soil and water systems. dtu.dknih.gov Understanding how these compounds persist, degrade, and transform is essential for assessing their environmental risk. Sulfanilamide-d4 and other deuterated analogs are indispensable tools in these environmental studies.

Tracing Environmental Contaminant Degradation and Persistence

When studying the fate of a contaminant like sulfanilamide in a complex environmental sample such as river water or soil, it is crucial to accurately measure its concentration over time. Just as in TDM, Sulfanilamide-d4 is used as an internal standard or a "tracer" in these analyses. nih.govacs.org By spiking an environmental sample with a known amount of Sulfanilamide-d4, researchers can use LC-MS/MS to precisely quantify the degradation of the parent sulfanilamide, even at very low, environmentally relevant concentrations. acs.org

This approach helps determine key environmental parameters like the contaminant's half-life under various conditions (e.g., aerobic vs. anaerobic, different soil types). nih.gov Studies have shown that sulfonamides can persist in the environment, with half-lives ranging from several days to weeks. nih.govepa.gov Furthermore, techniques like Compound-Specific Isotope Analysis (CSIA) utilize the kinetic isotope effect to gain insights into degradation mechanisms in the field, providing evidence of whether a contaminant is being naturally attenuated. nih.gov

Understanding Microbial Degradation and Antibiotic Resistance Mechanisms

The widespread use of sulfonamides has led to their persistence in various environments, prompting significant concerns about the evolution and dissemination of antibiotic resistance genes. nih.gov Biodegradation by microorganisms represents a key mechanism for the removal of these pollutants and is, in itself, a form of antibiotic resistance. nih.gov The use of isotopically labeled sulfonamides, such as those enriched with Carbon-13 (¹³C) or Deuterium (like Sulfanilamide-d4), is instrumental in these investigations. Stable isotope probing (SIP) techniques, for example, allow researchers to track the flow of the isotope from the labeled compound into the biomass (DNA, proteins, lipids) of the microorganisms that are actively metabolizing it. nih.gov This powerful approach helps to identify the specific microbes responsible for degradation within complex environmental samples. nih.govnih.gov

Studies on Strain-Level Diversity in Sulfonamide Biodegradation

Research employing stable isotope probing has been crucial in identifying the diversity of microorganisms capable of degrading sulfonamides. In studies using ¹³C-labeled sulfamethoxazole (B1682508) (SMX) and sulfadiazine (B1682646) (SDZ), a variety of sulfonamide-assimilating bacteria have been identified in environments like wetland sediments. These studies have revealed that bacteria from the phylum Proteobacteria, including genera such as Bradyrhizobium, Gemmatimonas, and unclassified members of the Burkholderiaceae family, are key players in sulfonamide degradation. nih.gov

The diversity of degrading organisms is not limited to a few specific genera. Different environmental conditions and microbial communities harbor a wide array of bacteria with the capacity to break down these antibiotics. For instance, in activated sludge from wastewater treatment plants, DNA-stable isotope probing has identified twenty different genera responsible for SMX degradation, with thirteen of these being newly linked to this function. nih.gov This highlights the complex synergistic interactions between potential sulfonamide-degrading bacteria and other microbes in the community. nih.gov The ability to trace the isotopic label from a compound like Sulfanilamide-d4 would allow for precise identification of the active degraders in various ecosystems.

Table 1: Examples of Bacterial Genera Identified in Sulfonamide Biodegradation Studies Using Stable Isotope Probing

Bacterial Phylum/Genus Sulfonamide Studied Environment Reference
ProteobacteriaSulfadiazine, SulfamethoxazoleWetland Sediments nih.gov
BradyrhizobiumSulfadiazine, SulfamethoxazoleWetland Sediments nih.gov
GemmatimonasSulfadiazine, SulfamethoxazoleWetland Sediments nih.gov
Unclassified BurkholderiaceaeSulfadiazine, SulfamethoxazoleWetland Sediments nih.gov
Multiple (20 genera identified)SulfamethoxazoleActivated Sludge nih.gov

Identification of Genes and Enzymes Involved in Sulfonamide Catabolism

Beyond identifying the microorganisms, stable isotope-based studies are pivotal in uncovering the specific genes and enzymatic pathways responsible for sulfonamide degradation. Metagenomic analysis of the ¹³C-enriched DNA from SIP experiments has confirmed that the sadA gene, which encodes for an NADH-dependent monooxygenase, is a key component in the initial breakdown of sulfonamides in sediments. nih.gov This enzyme is responsible for the ipso-hydroxylation of the sulfonamide molecule, a critical first step in its catabolism. nih.gov

Further research has shown that the degradation performance is often linked to the number of copies of the sadA gene and its specific genotype. nih.gov In addition to sadA, studies have identified other genes that are enriched in the presence of sulfonamides, suggesting their involvement in the degradation process. For example, in studies of sulfamethoxazole degradation in activated sludge, nine different degradation-related genes were identified, allowing for the construction of eight potential degradation pathways. nih.gov The use of Sulfanilamide-d4 in similar experiments could help to confirm the activity of these genes and pathways specifically for the parent sulfanilamide structure.

The primary mechanism of sulfonamide resistance, separate from degradation, involves the acquisition of foreign genes (sul1, sul2, sul3) that code for sulfa-insensitive variants of the dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of sulfonamide antibiotics. frontiersin.orgnerc.ac.uk These resistance genes are often found on mobile genetic elements, facilitating their spread among bacterial populations. frontiersin.org

Table 2: Key Genes Involved in Sulfonamide Degradation and Resistance

Gene Function Mechanism Reference
sadAEncodes NADH-dependent monooxygenaseCatalyzes initial ipso-hydroxylation for degradation nih.gov
sul1, sul2, sul3Encode sulfa-insensitive dihydropteroate synthase (DHPS)Provides an alternative enzyme that is not inhibited by sulfonamides, conferring resistance frontiersin.orgnerc.ac.uk

Investigating Bacterial Adaptation to Sulfonamide Pressure

The constant presence of sulfonamides in the environment exerts selective pressure on microbial communities, driving the evolution and adaptation of bacteria. One of the key adaptations is the ability to biodegrade the antibiotic, which not only serves as a detoxification mechanism but can also provide a source of carbon and nitrogen for the degrading organism. nih.gov

Studies have shown that environmental factors can influence this adaptation. For example, the presence of microplastics has been found to enhance the biodegradation of sulfamethoxazole. nih.gov This is achieved by altering the structure of the degrading microbial community, increasing the relative abundance of degraders, and promoting synergistic interactions. nih.gov

Furthermore, bacterial resistance to sulfonamides can occur through mutations in the chromosomal folP gene, which encodes the target DHPS enzyme, or more commonly, through the horizontal gene transfer of the sul resistance genes. frontiersin.org The first instances of antibiotic resistance were reported shortly after the introduction of sulfonamides in the 1930s. mdpi.com Research has shown that in some aquatic systems, microbial degradation is a more prevalent resistance strategy at high sulfonamide concentrations, while the spread of antibiotic resistance genes is more significant at lower concentrations.

The use of deuterated compounds like Sulfanilamide-d4, in combination with techniques like Raman microspectroscopy, can track metabolic activity at the single-cell level by monitoring the incorporation of deuterium from heavy water (D₂O). nih.gov This approach could be adapted to trace the deuterium from Sulfanilamide-d4 directly into the biomass of adapting bacteria, providing a powerful method to observe adaptation to sulfonamide pressure in real-time and at a fine resolution without the need for cultivation.

Q & A

Basic Questions

Q. How is Sulfanilamide-d4 synthesized and characterized for use as an internal standard in quantitative mass spectrometry?

  • Answer : Synthesis involves deuteration of sulfanilamide using deuterated reagents (e.g., D₂O or deuterated solvents under controlled conditions). Characterization typically employs nuclear magnetic resonance (NMR) to confirm deuteration at specific positions and mass spectrometry (MS) to verify isotopic purity (≥98% d4 enrichment). Purity analysis should follow validated protocols, such as high-performance liquid chromatography (HPLC) coupled with UV detection, to ensure minimal unlabeled impurities .

Q. What sample preparation protocols are critical for minimizing isotopic exchange in Sulfanilamide-d4 during LC-MS/MS analysis?

  • Answer : Use non-deuterated solvents (e.g., acetonitrile instead of deuterated acetonitrile) to prevent unintended H/D exchange. Maintain acidic pH conditions (e.g., 0.1% formic acid) to stabilize the compound. Include a matrix-matched calibration curve to account for ionization suppression/enhancement effects, and validate recovery rates using spiked samples .

Q. How do researchers ensure the accuracy of Sulfanilamide-d4 quantification in complex biological matrices?

  • Answer : Employ stable isotope dilution assays (SIDA) where Sulfanilamide-d4 is spiked into samples before extraction to correct for losses during sample processing. Validate method accuracy via spike-recovery experiments (e.g., 80–120% recovery) and parallelism tests to confirm linearity across dilution ranges. Cross-validate results with orthogonal techniques like gas chromatography-MS (GC-MS) .

Advanced Research Questions

Q. What statistical approaches are recommended for assessing inter-laboratory variability in Sulfanilamide-d4 quantification?

  • Answer : Use variance component analysis (ANOVA) to partition variability into intra-lab (repeatability) and inter-lab (reproducibility) components. For example, a study comparing four analysts’ results for sulfanilamide purity (unlabeled) found significant inter-analyst variance (σ²_syst = 0.012) using a one-way ANOVA (α = 0.05) . Advanced studies may apply Bayesian hierarchical models to account for instrument-specific biases.

Q. How can researchers resolve discrepancies in Sulfanilamide-d4 stability data under varying storage conditions?

  • Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use Arrhenius kinetics to extrapolate degradation rates to standard storage conditions (e.g., -20°C). Conflicting data may arise from differences in matrix composition (e.g., plasma vs. urine); replicate experiments in multiple matrices and apply mixed-effects models to identify confounding variables .

Q. What experimental designs optimize the detection of low-abundance Sulfanilamide-d4 in environmental samples?

  • Answer : Implement tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for preconcentration. Design a nested factorial experiment to test combinations of ionization parameters (e.g., collision energy, source temperature) and optimize signal-to-noise ratios .

Q. How do researchers validate novel chromatographic methods for Sulfanilamide-d4 when reference standards are limited?

  • Answer : Cross-validate retention times and fragmentation patterns against unlabeled sulfanilamide, adjusting for deuterium-induced retention time shifts. Use standard addition methods to confirm linearity and accuracy. Apply the International Council for Harmonisation (ICH) Q2(R1) guidelines for validation parameters (e.g., LOD, LOQ, precision ≤15% RSD) .

Methodological Guidance for Data Analysis

  • Handling Contradictory Results : Use Bland-Altman plots to assess agreement between methods. For example, if LC-MS and GC-MS data conflict, calculate bias limits and evaluate whether differences are clinically/analytically significant .
  • Statistical Reporting : Always report effect sizes (e.g., Cohen’s d) alongside p-values. For multi-laboratory studies, include a table summarizing mean ± SD, CV%, and confidence intervals (e.g., 95% CI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.